molecular formula C28H30NaO7P B1603141 Thymolphthalein phosphate, disodium salt CAS No. 28749-63-5

Thymolphthalein phosphate, disodium salt

Cat. No.: B1603141
CAS No.: 28749-63-5
M. Wt: 532.5 g/mol
InChI Key: LQKRLVLDBOCZSK-UHFFFAOYSA-M
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Description

Thymolphthalein phosphate, disodium salt is a chemical compound widely used in various scientific and industrial applications. It is a derivative of thymolphthalein, a phthalein dye known for its use as a pH indicator. The compound is often utilized in biochemical assays, particularly for measuring enzyme activity, due to its ability to produce a color change under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymolphthalein phosphate, disodium salt typically involves the phosphorylation of thymolphthalein. This process can be achieved through the reaction of thymolphthalein with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the resulting product is purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Thymolphthalein phosphate, disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One of the most notable reactions is its hydrolysis in the presence of acid phosphatase, which results in the liberation of thymolphthalein .

Common Reagents and Conditions

Major Products

The primary product of the hydrolysis reaction is thymolphthalein, which can be easily detected due to its color change properties. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .

Scientific Research Applications

Thymolphthalein phosphate, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of thymolphthalein phosphate, disodium salt involves its hydrolysis by acid phosphatase. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of thymolphthalein. This reaction is accompanied by a color change, which can be measured spectrophotometrically. The molecular targets and pathways involved in this process are primarily related to the enzyme-substrate interaction and the subsequent release of the dye .

Comparison with Similar Compounds

Thymolphthalein phosphate, disodium salt can be compared with other similar compounds such as:

This compound is unique due to its specific color change properties and its suitability for use in a wide range of pH conditions, making it a versatile tool in various scientific and industrial applications .

Properties

IUPAC Name

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31O7P.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUIXVJVXGLUIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17016-43-2 (Parent)
Record name Thymolphthalein phosphate, disodium salt
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DSSTOX Substance ID

DTXSID90890917
Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2)
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Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Acros Organics MSDS]
Record name Sodium thymolphthalein monophosphate
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CAS No.

62796-27-4, 28749-63-5
Record name Thymolphthalein phosphate, disodium salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2)
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Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90890917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolylphosphoric acid, sodium salt
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Record name Disodium 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolyl phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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